
N-Butyl-N,N-dimethylbutan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N,N-dimethylbutan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to four alkyl groups, including a butyl group and two methyl groups, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethylbutan-1-aminium iodide typically involves the quaternization of N,N-dimethylbutan-1-amine with an alkyl halide, such as butyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
N,N-dimethylbutan-1-amine+Butyl iodide→N-Butyl-N,N-dimethylbutan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,N-dimethylbutan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted quaternary ammonium compounds.
Oxidation and Reduction: Depending on the reagents used, the products can vary, but they generally involve changes to the alkyl groups attached to the nitrogen atom.
Scientific Research Applications
N-Butyl-N,N-dimethylbutan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, where its amphiphilic nature helps in the emulsification of oils and fats.
Mechanism of Action
The mechanism by which N-Butyl-N,N-dimethylbutan-1-aminium iodide exerts its effects is primarily through its interaction with negatively charged species. The positively charged nitrogen atom can form ionic bonds with anions, facilitating various chemical reactions. In biological systems, the compound can interact with cell membranes, altering their permeability and affecting ion transport.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutylamine: Similar structure but lacks the quaternary ammonium ion.
N-Butyl-N,N-dimethylbutan-1-amine: Similar structure but without the iodide ion.
N-Butylammonium iodide: Contains a butyl group but lacks the dimethyl groups.
Uniqueness
N-Butyl-N,N-dimethylbutan-1-aminium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure enhances its solubility in water and its ability to act as a phase transfer catalyst, making it more versatile compared to its similar compounds.
Properties
CAS No. |
61134-94-9 |
|---|---|
Molecular Formula |
C10H24IN |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
dibutyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-5-7-9-11(3,4)10-8-6-2;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ADCFSTWINMTPQD-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(C)CCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




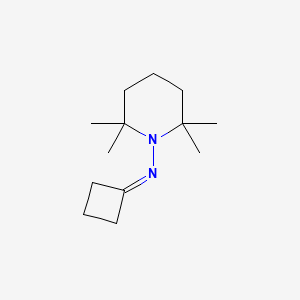
![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)
![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)
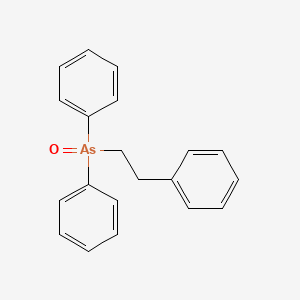


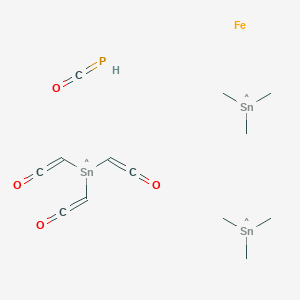
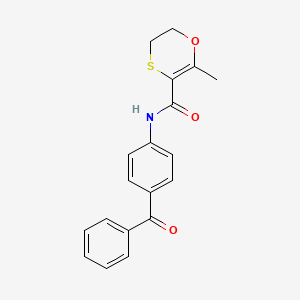
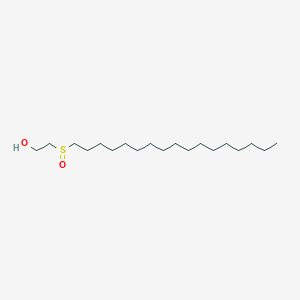
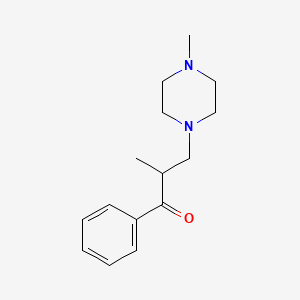
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)
